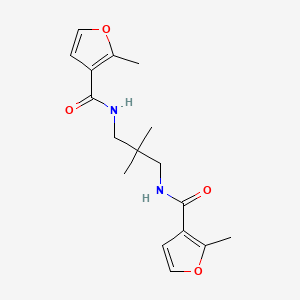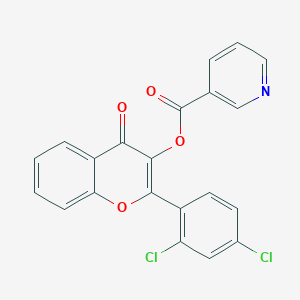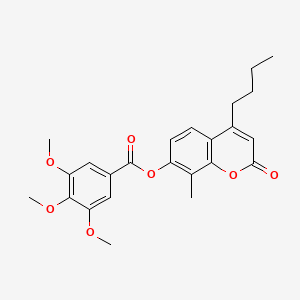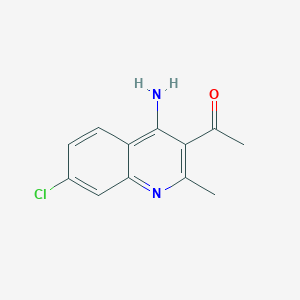
N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(2-METHYL-3-FURAMIDE)
Overview
Description
N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(2-METHYL-3-FURAMIDE) is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two furan rings and a dimethylpropanediol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(2-METHYL-3-FURAMIDE) typically involves the reaction of 2,2-dimethyl-1,3-propanediol with 2-methylfuran in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to maintain consistent quality and efficiency. The use of advanced purification techniques such as chromatography and crystallization is common to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(2-METHYL-3-FURAMIDE) can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The furan rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(2-METHYL-3-FURAMIDE) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(2-METHYL-3-FURAMIDE) involves its interaction with specific molecular targets and pathways. The furan rings can interact with biological macromolecules, potentially disrupting their normal function. The dimethylpropanediol backbone provides stability and enhances the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-propanediol: A related compound with similar structural features but lacking the furan rings.
Neopentyl glycol: Another similar compound used in polymer production and as a chemical intermediate.
Uniqueness
N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(2-METHYL-3-FURAMIDE) is unique due to the presence of two furan rings, which impart distinct chemical and biological properties
Properties
IUPAC Name |
N-[2,2-dimethyl-3-[(2-methylfuran-3-carbonyl)amino]propyl]-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-11-13(5-7-22-11)15(20)18-9-17(3,4)10-19-16(21)14-6-8-23-12(14)2/h5-8H,9-10H2,1-4H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJIJSDNCUITNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCC(C)(C)CNC(=O)C2=C(OC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4826338.png)
![1-(4-FLUOROPHENYL)-4-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE](/img/structure/B4826352.png)
![2,3,5,6-TETRAMETHYL-N-{4-[(5-METHYL-3-ISOXAZOLYL)SULFAMOYL]PHENYL}BENZENESULFONAMIDE](/img/structure/B4826364.png)
![N-1-adamantyl-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4826382.png)
![5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)-4-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4826390.png)
![6-chloro-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4826403.png)

![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide](/img/structure/B4826413.png)

![N-cyclobutyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4826432.png)
![N~1~-[3-CYANO-4,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-2-YL]-2-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B4826449.png)

![3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]PROPANAMIDE](/img/structure/B4826451.png)
![1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine](/img/structure/B4826456.png)
